5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H8Cl2O3 and a molecular weight of 271.1 g/mol It is characterized by the presence of a furan ring substituted with a dichlorophenoxy methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2,6-dichlorophenol with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carboxylic acid.
Reduction: Formation of 5-[(2,6-Dichlorophenoxy)methyl]furan-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The dichlorophenoxy group may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde: Similar structure but with a different substitution pattern on the phenoxy group.
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde: Another structural isomer with different substitution on the phenoxy group.
Uniqueness
5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms on the phenoxy group can affect the compound’s binding affinity to molecular targets and its overall stability .
Properties
IUPAC Name |
5-[(2,6-dichlorophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-10-2-1-3-11(14)12(10)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXPORWAFBOLRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=C(O2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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